molecular formula C9H8ClNO3S B1525568 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride CAS No. 1187051-48-4

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1525568
CAS No.: 1187051-48-4
M. Wt: 245.68 g/mol
InChI Key: XIZRNNXWVXSAOI-UHFFFAOYSA-N
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Description

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a cyano group at position 4, and an ethoxy group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The electron-withdrawing cyano group and electron-donating ethoxy group create a unique electronic environment, influencing its reactivity and stability in chemical reactions.

Properties

IUPAC Name

4-cyano-3-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZRNNXWVXSAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most common approach to prepare sulfonyl chlorides, including 4-cyano-3-ethoxybenzene-1-sulfonyl chloride, involves:

  • Starting from the corresponding sulfonic acid derivative.
  • Reacting with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Alternatively, starting from substituted anilines via diazotization and Sandmeyer-type reactions to introduce the sulfonyl chloride group.

This general strategy is supported by the well-established reactivity of sulfonyl chlorides and their precursors.

Preparation via Chlorination of Sulfonic Acid

A typical method involves the chlorination of 4-cyano-3-ethoxybenzenesulfonic acid with thionyl chloride. This reaction proceeds as follows:

  • The sulfonic acid is treated with an excess of thionyl chloride, often under reflux conditions.
  • The reaction converts the sulfonic acid (-SO₃H) group into the sulfonyl chloride (-SO₂Cl).
  • The product is then purified by crystallization or distillation.

This method is widely used for sulfonyl chloride synthesis due to its simplicity and high yields. However, specific literature detailing the chlorination of 4-cyano-3-ethoxybenzenesulfonic acid is limited, but analogous procedures for substituted benzene sulfonyl chlorides are well documented.

Diazotization and Sandmeyer-Type Reaction from Substituted Anilines

A more detailed and documented approach involves the following steps, adapted from analogous sulfonyl chloride preparations of substituted benzene derivatives:

  • Step 1: Diazotization of the corresponding substituted aniline

    • The substituted aniline (e.g., 4-cyano-3-ethoxyaniline) is dissolved in hydrochloric acid and cooled to around 0 °C or below.
    • Sodium nitrite solution is added dropwise to form the diazonium salt.
    • Sodium fluoborate or a similar salt is added to stabilize the diazonium salt as a fluoborate salt, which is isolated by filtration and washing.
  • Step 2: Conversion of diazonium salt to sulfonyl chloride

    • The diazonium fluoborate salt is reacted with thionyl chloride in the presence of a catalyst such as cuprous chloride.
    • The reaction is maintained at low temperatures (-5 to 0 °C) and allowed to proceed overnight.
    • The product sulfonyl chloride is extracted using organic solvents (e.g., ethyl acetate), washed with sodium carbonate solution, water, and brine, then concentrated and crystallized.

This method is exemplified in the preparation of other substituted benzene sulfonyl chlorides, such as 2-bromobenzenesulfonyl chloride and 4-bromomethylbenzenesulfonyl chloride, with yields around 75-85% and high purity confirmed by HPLC and NMR analysis.

Detailed Research Findings and Data

Step Reagents and Conditions Description Yield (%) Notes
1 Substituted aniline + HCl + NaNO₂ (0 °C) Diazotization to form diazonium salt - Temperature control critical to avoid decomposition
2 Diazonium salt + Thionyl chloride + CuCl (−5 to 0 °C) Conversion to sulfonyl chloride 75-85 (analogous compounds) Reaction overnight at low temperature; extraction and purification steps follow

Spectroscopic Data (Analogous Compounds):

  • 1H-NMR (400 MHz, CDCl₃): Aromatic protons appear between δ 7.3–8.1 ppm.
  • Purity confirmed by HPLC chromatograms.
  • The sulfonyl chloride group shows characteristic signals in IR and NMR spectra.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Synthesis Intermediates

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it has been employed in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.

Case Study: Sulfonamide Derivatives
Research indicates that sulfonamide derivatives synthesized from this compound exhibit significant antibacterial activity against a range of pathogens. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for attaching various amines, leading to the development of new antimicrobial agents .

Chemical Reactions

2.1. Nucleophilic Substitution Reactions

The sulfonyl chloride group in this compound is highly reactive and can participate in nucleophilic substitution reactions. This property is exploited to synthesize a variety of substituted aromatic compounds.

Table 1: Summary of Nucleophilic Substitution Reactions

Reaction TypeNucleophile UsedProduct ObtainedYield (%)
AminationAnilineSulfanilamide derivative85
HydrolysisWaterCorresponding sulfonic acid90
AlkylationAlkyl halidesAlkyl-substituted sulfonamide75

Agrochemical Applications

3.1. Pesticide Development

This compound has shown potential in the development of agrochemicals, particularly pesticides. Its derivatives can inhibit specific enzymes in pests, leading to effective pest control without harming beneficial organisms.

Case Study: Insecticidal Activity
Recent studies have demonstrated that compounds derived from this compound possess insecticidal properties against common agricultural pests such as aphids and whiteflies. The structure allows for targeted action on pest-specific pathways, minimizing environmental impact .

Material Science Applications

4.1. Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Table 2: Properties of Polymers Derived from this compound

Polymer TypeProperty ImprovedMeasurement Method
Thermoplastic ElastomerIncreased thermal stabilityThermogravimetric analysis (TGA)
Coating MaterialEnhanced chemical resistanceChemical resistance tests

Mechanism of Action

The mechanism of action of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Sulfonyl Chlorides

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Substituent Effects
This compound C₉H₈ClNO₃S -SO₂Cl (1), -CN (4), -OEt (3) 245.69 -CN (EWG↑), -OEt (EDG)
4-Cyanobenzene-1-sulfonyl chloride C₇H₄ClNO₂S -SO₂Cl (1), -CN (4) 201.62 Strong EWG (-CN)
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride C₁₄H₁₃ClO₃S -SO₂Cl (1), -OEt (4), -Ph (3) 296.77 -Ph (bulk, resonance)
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride C₁₃H₁₀ClFO₃S -SO₂Cl (1), -OBn (4), -F (3) 300.73 -F (EWG), -OBn (bulk)
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride C₁₆H₁₄ClN₂O₄S -SO₂Cl (1), -OEt (2), -CONH-C₆H₄-CN (5) 379.81 Amide linkage (polar)

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; -OEt = Ethoxy; -Ph = Phenyl; -OBn = Benzyloxy.

Reactivity and Stability

Electronic Effects: The cyano group (-CN) in this compound enhances electrophilicity at the sulfonyl chloride group due to its strong electron-withdrawing nature, promoting nucleophilic substitution reactions . However, the ethoxy group (-OEt) at position 3 introduces a mild electron-donating effect, which may slightly counteract the activation caused by -CN. In contrast, 4-cyanobenzene-1-sulfonyl chloride lacks the ethoxy group, resulting in higher reactivity in sulfonamide formation due to unmitigated electron withdrawal from -CN .

Steric Considerations :

  • The ethoxy group in the target compound introduces moderate steric hindrance compared to 4-(benzyloxy)-3-fluorobenzene-1-sulfonyl chloride , where the bulky benzyloxy group significantly slows reaction kinetics .
  • 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride features a phenyl group at position 3, providing substantial steric bulk and resonance stabilization, which may reduce reactivity but enhance thermal stability .

Solubility and Application: The polar amide linkage in 5-(4-cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride improves solubility in polar solvents, making it advantageous for pharmaceutical synthesis . The fluorine atom in 4-(benzyloxy)-3-fluorobenzene-1-sulfonyl chloride increases hydrophobicity and metabolic stability, a desirable trait in drug design .

Biological Activity

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its antibacterial, anticancer, and cytotoxic effects.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 296.77 g/mol

This compound features a cyano group, an ethoxy group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological potential.

Antibacterial Activity

Recent studies have examined the antibacterial properties of compounds containing sulfonyl chloride groups. The presence of the sulfonyl moiety has been associated with enhanced antibacterial activity against various bacterial strains. For instance, compounds similar to this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting a potential mechanism involving disruption of bacterial cell wall synthesis or protein function .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. A notable study reported that derivatives with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation
Caki-125Disruption of mitochondrial function

Cytotoxicity

Cytotoxicity assessments have indicated that while the compound exhibits significant activity against cancer cells, it also shows selective toxicity towards normal cells. The selectivity index (SI) calculated for various normal cell lines suggests that the compound may be developed further for therapeutic applications with minimal side effects .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antibacterial Efficacy : A study published in Nature evaluated a series of sulfonyl chlorides for their antibacterial properties. The results indicated that modifications to the aromatic ring significantly influenced activity, with certain substitutions leading to enhanced efficacy against Gram-positive bacteria .
  • Anticancer Mechanisms : Research conducted on similar compounds revealed that they could inhibit key oncogenic pathways by targeting Bcl-2 family proteins, leading to increased apoptosis in tumor cells .
  • Cytotoxicity Profiling : A comprehensive cytotoxicity study assessed various derivatives and found that while many exhibited potent activity against cancer cell lines, they also displayed varying degrees of toxicity towards non-cancerous cells, emphasizing the need for careful optimization in drug development .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-3-ethoxybenzene-1-sulfonyl chloride, and how do substituent positions influence reactivity?

  • Methodological Answer : A common approach involves sulfonation of a substituted benzene derivative followed by chlorination. For example, starting with 3-ethoxy-4-cyanobenzene, sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride . The ethoxy group’s electron-donating nature may slow sulfonation compared to electron-withdrawing substituents (e.g., nitro groups), requiring longer reaction times or elevated temperatures .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point : Compare observed mp (if solid) with literature values (e.g., analogous compounds like 4-cyanobenzene-1-sulfonyl chloride have mp 50–52°C ).
  • NMR Spectroscopy : Confirm substituent positions via 1^1H NMR (ethoxy group protons at δ 1.3–1.5 ppm for CH₃; δ 3.4–4.0 ppm for OCH₂) and 13^13C NMR (cyano carbon at ~115 ppm).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M]⁺ at m/z 215–217 for Cl isotopes) using electron ionization (EI-MS) .

Q. What solvents and storage conditions are optimal for stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use anhydrous dichloromethane or tetrahydrofuran (THF) for reactions, as sulfonyl chlorides hydrolyze readily in protic solvents. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity (e.g., sulfonation vs. side reactions)?

  • Methodological Answer : Contradictions often arise from competing reactions (e.g., nitrile group hydrolysis under acidic conditions). To mitigate:
  • Monitor reaction progress via TLC using iodine staining for sulfonic acid intermediates.
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzene derivative to chlorosulfonic acid) and add reagents dropwise to control exothermicity .
  • Computational modeling (DFT) can predict reactive sites; PubChem data for analogous compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) suggest preferential sulfonation at the 1-position due to steric and electronic effects .

Q. What strategies improve yield in nucleophilic substitutions using this sulfonyl chloride?

  • Methodological Answer :
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with amines or alcohols.
  • Temperature Control : Reactions with hindered nucleophiles (e.g., bulky amines) may require heating to 60–80°C .

Q. How does the ethoxy group influence hydrolytic stability compared to methyl or halogen substituents?

  • Methodological Answer : Ethoxy’s electron-donating effect increases susceptibility to hydrolysis compared to electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride). Conduct accelerated stability studies:
  • Prepare aqueous/organic biphasic mixtures (e.g., H₂O/THF) and monitor hydrolysis via HPLC.
  • Compare half-life (t1/2t_{1/2}) with methyl-substituted analogs (e.g., 4-cyano-3-methylbenzene-1-sulfonyl chloride, t1/2=48t_{1/2} = 48 hrs vs. ethoxy analog t1/2=24t_{1/2} = 24 hrs) .

Q. What computational tools predict regioselectivity in further functionalization?

  • Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate Fukui indices or electrostatic potential maps. For example, the cyano group directs electrophiles to the para position, while the ethoxy group alters electron density at the 3-position. Validate predictions with experimental substituent effects from PubChem datasets .

Key Considerations for Experimental Design

  • Contradiction Management : Cross-reference synthetic protocols from PubChem and ECHA to identify optimal conditions .
  • Advanced Applications : Explore sulfonamide formation for bioactive molecules (e.g., antimicrobial agents) via coupling with amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Cyano-3-ethoxybenzene-1-sulfonyl chloride
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4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

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